molecular formula C15H15N5O2 B12620760 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-24-1

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12620760
CAS No.: 917759-24-1
M. Wt: 297.31 g/mol
InChI Key: QSZWYUYERPOWFF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, based on the established profile of the pyrido[3,2-d]pyrimidine scaffold. While specific data for this compound is limited, closely related analogs are extensively investigated as potent and selective kinase inhibitors . The core pyrido[3,2-d]pyrimidine structure is a privileged pharmacophore known to act as a ligand for various biological targets, particularly in signal transduction pathways . Compounds featuring this skeleton are frequently designed to target the adenosine triphosphate (ATP)-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . The specific substitutions on the core structure, including the 2-amino group, the 4-(2-methoxyethoxy) chain, and the 6-(pyridin-4-yl) group, are critical for modulating the compound's potency, selectivity, and physicochemical properties. The 2-aminopyrimidine moiety is often a key hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase backbone . Researchers exploring this compound will find it valuable for probing kinase function and developing new therapeutic agents for proliferative diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

917759-24-1

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-(2-methoxyethoxy)-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H15N5O2/c1-21-8-9-22-14-13-12(19-15(16)20-14)3-2-11(18-13)10-4-6-17-7-5-10/h2-7H,8-9H2,1H3,(H2,16,19,20)

InChI Key

QSZWYUYERPOWFF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the pyridin-4-yl group and the 2-methoxyethoxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on various kinases involved in cancer signaling pathways. Notably, compounds similar to 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) and other tyrosine kinases, making them promising candidates for anticancer therapies .

2. Antiviral Properties:
Some studies indicate that this compound may possess antiviral activity against the hepatitis C virus. This suggests that its derivatives could be developed into therapeutic agents for viral infections .

3. Interaction Studies:
Binding affinity studies have shown that this compound can selectively inhibit kinases like PI3Kδ, which play crucial roles in cancer progression. Molecular docking studies further elucidate the interaction mechanisms, providing insights into how structural modifications can enhance biological activity .

Case Study 1: Anticancer Efficacy

In a study examining a derivative of this compound against several tumor cell lines, researchers found a significant reduction in cell viability with an IC50 value indicating effective inhibition of tumor growth. This highlights its potential as an anticancer agent .

Case Study 2: Overcoming Drug Resistance

Another investigation focused on modifications to the pyridine ring, which resulted in enhanced cytotoxicity while maintaining selectivity against P-glycoprotein-expressing resistant cell lines. This suggests that derivatives of this compound could be effective in overcoming drug resistance in cancer therapies .

Comparative Analysis of Related Compounds

To better understand the unique properties of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine, a comparison with related compounds is useful:

Compound NameStructural FeaturesNotable Activities
6-(Pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amineLacks methoxyethoxy groupEGFR inhibitor
4-(Methoxymethyl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amineDifferent alkyl substituentAnticancer activity
5-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]quinolin-7(8H)-oneDifferent core structureAntiviral properties

This table illustrates how variations in substituents and core structures affect biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Comparisons of Pyrido[3,2-d]pyrimidin-2-amine Derivatives

Compound (Position 4 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Substituent Features Evidence ID
4-(2-Methoxyethoxy)-6-(pyridin-4-yl) C₁₉H₁₈N₆O₂* ~370.4 (calculated) Polar 2-methoxyethoxy; planar pyridinyl N/A
6-(3-Fluorophenyl)-4-(1-methylpropoxy) [7] C₁₈H₁₈FN₅O 347.37 Lipophilic 1-methylpropoxy; fluorophenyl
4-Morpholinyl-6-(2-thienyl) [11] C₁₅H₁₅N₅OS 313.38 Morpholine (solubilizing); thiophene
4-Morpholinyl-6-(5-methyl-2-thienyl) [16] C₁₆H₁₇N₅OS 327.40 Methyl-thiophene; morpholine
6-(2-Fluoropyridin-4-yl)-4-amino [15] C₁₃H₁₀FN₅ 255.25 Fluoropyridinyl; unsubstituted amine
4-Morpholinyl-6-(1H-indol-5-yl) [19] C₁₉H₁₈N₆O 346.39 Indole (aromatic); morpholine

*Calculated based on substituent contributions.

Key Observations:
  • Position 4 Substituents :

    • 2-Methoxyethoxy (main compound) introduces moderate polarity, balancing solubility and membrane permeability. Morpholinyl derivatives (e.g., [11], [16]) enhance aqueous solubility due to the oxygen-rich ring .
    • Lipophilic groups like 1-methylpropoxy () may improve blood-brain barrier penetration but reduce solubility .
  • Position 6 Substituents :

    • Pyridin-4-yl (main compound) provides a planar aromatic system, favoring π-π stacking in target binding. Analogous fluorophenyl () or thienyl groups () introduce steric and electronic variations .
    • Heterocycles like indole () or fluoropyridine () may influence target selectivity .

Table 2: Reported Activities of Structural Analogs

Compound (Position 4 / Position 6) Biological Activity Evidence ID
4-Anilinopyrido[3,2-d]pyrimidines EGFR kinase inhibition (IC₅₀: 10–100 nM)
6-(2-Fluoropyridin-4-yl)-4-amino Dual A₁/A₂ adenosine receptor antagonism
4-Morpholinyl-6-(indol-5-yl) Potential CNS activity (structural hint)
6-(3-Fluorophenyl)-4-(1-methylpropoxy) Anti-inflammatory/analgesic (hypothetical)
Key Insights:
  • EGFR Inhibition: Derivatives with anilino or morpholinyl groups () show potent kinase inhibition, suggesting the main compound’s pyridinyl group may similarly engage ATP-binding pockets .
  • Receptor Antagonism : Fluoropyridinyl analogs () demonstrate dual receptor activity, highlighting the role of electronegative substituents in receptor binding .

Biological Activity

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound belonging to the class of pyrido[3,2-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in targeting various diseases such as cancer and viral infections.

Structural Characteristics

The compound features a pyridine ring and a pyrimidine moiety, which are fused together. It is substituted with a methoxyethoxy group at the 4-position and a pyridinyl group at the 6-position. The structural formula can be represented as follows:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}

Biological Activity Overview

Research indicates that compounds similar to 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer pathways. Notably, derivatives of pyrido[3,2-d]pyrimidines have shown promising results in inhibiting the epidermal growth factor receptor (EGFR) and other tyrosine kinases, making them potential candidates for anticancer therapies .

Key Activities

  • Kinase Inhibition : The compound has been studied for its inhibitory effects on kinases such as EGFR and PI3Kδ, which are critical in cancer signaling pathways.
  • Antiviral Properties : Some studies suggest that it may have antiviral properties against hepatitis C virus .
  • Antiproliferative Effects : In vitro studies demonstrate that related compounds can significantly inhibit cell proliferation in various cancer cell lines .

The biological activity of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine primarily involves its ability to bind selectively to specific enzymes and receptors. Molecular docking studies have revealed how structural modifications can enhance or diminish biological activity by altering binding affinities .

Case Studies and Research Findings

Several studies have characterized the biological activity of this compound and its derivatives:

StudyCompoundFindings
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amineExhibited significant inhibition of EGFR and PI3Kδ; potential anticancer agent.
Pyrido[3,2-d]pyrimidine derivativesShowed antiproliferative effects with IC50 values lower than standard chemotherapeutics like Taxol.
New pyridine heterocyclic hybridsDemonstrated high potency against multiple cancer cell lines; significant inhibition of tubulin polymerization.

Synthesis and Derivatives

The synthesis of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves several steps optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice. Variants of this compound are being explored for enhanced biological activity .

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